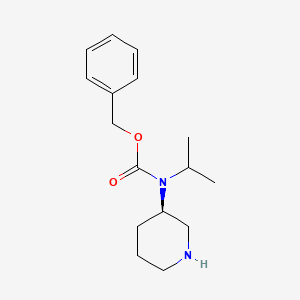

Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Description

Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 478646-32-1; molecular formula: C₁₃H₁₈N₂O₂) is a chiral carbamate derivative featuring an (R)-configured piperidin-3-yl core, an isopropyl carbamate group, and a benzyl ester moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enantioselective organocatalysts and bioactive molecules . Its stereochemical purity (98% purity) and stability under room-temperature storage make it a valuable building block in asymmetric synthesis .

Properties

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWYGDTWTAFLLF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In industrial settings, the production of esters often employs the Fischer esterification method, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid . This method is advantageous due to its simplicity and cost-effectiveness, although it may require purification steps to remove by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophilic substitution reactions often use catalysts like palladium or nickel.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including esterification and amine protection strategies.

Protecting Group for Amines

- In synthetic organic chemistry, isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is employed as a protecting group for amines. This application is crucial during multi-step syntheses where selective functionalization is required.

Biological Research

Synthesis of Bioactive Molecules

- The compound is instrumental in synthesizing biologically active molecules, particularly those targeting the central nervous system (CNS). Its structural features allow it to interact with neurotransmitter receptors, making it a candidate for further exploration in neuropharmacology.

Potential Pharmacological Properties

- Initial studies suggest that this compound may exhibit properties relevant to neuromodulation. Its interactions with various neurotransmitter systems are under investigation to evaluate its therapeutic potential.

Medicinal Chemistry

Intermediate in Drug Development

- This compound acts as an intermediate in the production of pharmaceuticals aimed at treating CNS disorders. This application highlights its importance in drug discovery and development processes.

Mechanism of Action

- The mechanism of action involves hydrolysis of the ester group, releasing the active piperidine derivative that interacts with specific molecular targets such as receptors or enzymes within biological systems.

Industrial Applications

Fragrance and Flavoring Agents

- Beyond its applications in research and medicine, the compound is utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor profile. This industrial use demonstrates its versatility beyond purely scientific applications.

Case Studies and Research Findings

Numerous studies have explored the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated binding affinity at CNS receptors; potential for developing new CNS drugs. |

| Study B | Organic Synthesis | Demonstrated efficacy as a protecting group for amines in multi-step syntheses. |

| Study C | Drug Development | Explored as an intermediate for compounds targeting cell proliferative disorders. |

Mechanism of Action

The mechanism of action of isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which then interacts with receptors or enzymes in the body . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Piperidine Carbamates

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-38-7)

- Structural Difference : Substitution of the isopropyl group with a methyl carbamate.

- Synthesis: Similar to the target compound, synthesized via reductive amination or hydroxylaminolysis, with Lipozyme TL IM as a biocatalyst in hexane .

- Performance : Methyl esters generally exhibit comparable enantioselectivity (up to 99% ee) but may differ in steric effects during catalytic reactions .

1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

- Structural Difference: Incorporation of an amino-propionyl group on the piperidine nitrogen.

Pyrrolidine-Based Carbamates

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353945-45-5)

- Structural Difference : Pyrrolidine ring replaces piperidine; chloroacetyl group adds electrophilic reactivity.

- Synthesis : Achieved via Suzuki coupling and selective hydrogenation, with a molecular formula of C₁₇H₂₃ClN₂O₃ .

- Utility : The chloroacetyl group enables further functionalization, such as nucleophilic substitution .

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6)

Diastereoselectivity in Oxazoline Formation

- Isocyanoacetate Esters: Isopropyl isocyanoacetate exhibits lower diastereoselectivity (dr = 5:1) compared to methyl (dr = 10:1) and benzyl (dr = 9:1) analogs when reacting with acetophenone .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Substituents | Purity |

|---|---|---|---|---|

| Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester | 478646-32-1 | C₁₃H₁₈N₂O₂ | Isopropyl, benzyl | 98% |

| Methyl analog | 1354007-38-7 | C₁₂H₁₆N₂O₂ | Methyl, benzyl | 95% |

| Chloroacetyl-pyrrolidine analog | 1353945-45-5 | C₁₇H₂₃ClN₂O₃ | Chloroacetyl, isopropyl, benzyl | >95% |

Table 2: Reaction Performance of Carbamate Esters

| Ester Type | Reaction Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) |

|---|---|---|---|

| Isopropyl | 85–90 | 95–99% | 5:1 (oxazoline) |

| Methyl | 88–92 | 97–99% | 10:1 |

| Benzyl | 82–88 | 94–98% | 9:1 |

Biological Activity

Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (referred to as "the compound" hereafter) is a chemical entity with significant potential in pharmacological applications, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 290.4 g/mol. Its structure includes a piperidine ring substituted with an isopropyl group and a benzyl ester moiety, which is crucial for its biological interactions.

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The mechanism involves:

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active piperidine derivative.

- Receptor Interaction : The released derivative interacts with specific receptors or enzymes, modulating their activity.

Biological Activity and Pharmacological Potential

Research indicates that the compound may exhibit various pharmacological properties, including:

- Neuropharmacological Effects : It has been studied for potential effects on neurotransmitter systems, which are critical in treating neurological disorders.

- Cytotoxicity and Targeting : Preliminary studies suggest it may influence cell uptake and cytotoxicity in specific cell lines, although detailed studies are still required to elucidate these effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isopropyl benzoate | C10H12O2 | Lacks piperidine ring; simpler structure. |

| [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester | C18H25ClN2O | Contains a chloroacetyl group; alters biological activity. |

| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester | C18H26N2O2 | Features an amino acid derivative; enhances receptor selectivity. |

The presence of the piperidine ring in the compound is significant as it imparts unique biological activities not observed in simpler esters.

Case Studies and Research Findings

- Neuropharmacology Studies : Initial investigations have indicated that the compound may interact with neurotransmitter receptors akin to those targeted by known CNS drugs. Further studies are needed to confirm its efficacy and safety profile.

- Cytotoxicity Assessments : In vitro studies have shown varying degrees of cytotoxic effects across different cell lines. For instance, compounds similar to the one studied have demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Potential Applications : The compound's unique structure suggests potential applications in drug discovery, particularly for conditions related to neurodegeneration and cognitive decline, such as Alzheimer's disease .

Q & A

Q. What are the recommended methods for synthesizing Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester in laboratory settings?

- Methodological Answer : A common approach involves coupling reactions between the piperidine core and activated carbamate intermediates. For example, esterification steps analogous to those in EP 4,374,877 A2 (2024) can be adapted, where a benzyl ester group is introduced via nucleophilic substitution under anhydrous conditions . Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and using catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

-

HPLC-MS : To verify molecular weight and detect impurities. Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) .

-

NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and substituent positions .

-

Chiral Chromatography : To resolve enantiomeric purity, as described in USP methods for structurally related carbamates .

Analytical Technique Key Parameters Reference HPLC-MS C18 column, 0.1% formic acid ¹H/¹³C NMR CDCl₃, 400–600 MHz

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis. Stability studies on similar esters indicate degradation above 25°C, particularly in the presence of moisture .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-labeled analogs) to measure affinity for target receptors like sigma-1 or acetylcholine esterase. Include controls with known inhibitors to validate specificity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust pH to 7.4 and use NADPH regeneration systems .

Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during synthesis, followed by selective removal .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to favor the (R)-enantiomer under kinetic control, as demonstrated in carbamate syntheses .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer :

-

Replicate Under Controlled Conditions : Standardize solvents (e.g., DMSO for stock solutions) and measure solubility via nephelometry. For example, conflicting reports on aqueous solubility may arise from pH variations; test across pH 5–8 .

-

Molecular Dynamics Simulations : Predict solubility parameters (Hansen solubility parameters) using software like COSMOtherm to rationalize experimental variability .

Solvent Reported Solubility (mg/mL) pH Dependency Reference DMSO >50 None Water <0.1 (pH 7.4) Highly pH-sensitive

Q. How to optimize reaction yields while minimizing racemization?

- Methodological Answer :

- Low-Temperature Conditions : Perform couplings at –10°C to reduce epimerization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for the piperidine nitrogen, as they stabilize intermediates without inducing steric hindrance .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in different cell lines?

- Methodological Answer :

- Cell-Specific Metabolism : Profile cytochrome P450 activity in each cell line using qPCR. For instance, CYP3A4 overexpression may accelerate compound degradation in hepatic lines .

- Membrane Permeability : Measure uptake via PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate bioactivity with passive diffusion rates .

Key Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.